molecular formula C11H10ClN3O2 B3168828 methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate CAS No. 933221-18-2

methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B3168828
CAS No.: 933221-18-2
M. Wt: 251.67 g/mol
InChI Key: ALTOKKGQFNHKJM-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C 10 H 8 ClN 3 O 2 and a molecular weight of 237.64 g/mol . Its structure is based on the 1,2,4-triazole scaffold, a privileged structure in medicinal chemistry known for its versatility and wide range of biological interactions . This scaffold acts as an isostere for amide, ester, and carboxylic acid functional groups, contributing to its significant research value . Derivatives of 1,2,4-triazole are extensively investigated for their diverse pharmacological potential. Research indicates that this core structure is a key pharmacophore in compounds studied for antifungal activity, primarily through the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis . Beyond antifungal applications, the 1,2,4-triazole motif is found in compounds with reported antibacterial, anticancer, anticonvulsant, and antiviral properties . The specific substitution pattern on the triazole ring, such as the 4-chlorophenyl and methyl ester groups present in this compound, allows researchers to explore structure-activity relationships and optimize properties for specific experimental targets. This ester can also serve as a synthetic intermediate or precursor for the corresponding carboxylic acid, 1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 103058-60-2), expanding its utility in chemical synthesis . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 1-(4-chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-7-13-10(11(16)17-2)14-15(7)9-5-3-8(12)4-6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTOKKGQFNHKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₀H₈ClN₃O₂
  • Molecular Weight : 237.64 g/mol
  • CAS Number : 103058-60-2
  • Melting Point : 192–194 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it exhibits potent anti-inflammatory and antitumor properties.

Anti-inflammatory Activity

Several studies have highlighted the compound's effectiveness as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. In vitro assays demonstrated that this compound shows significant inhibition of COX-2 activity with an IC50 value in the low micromolar range, outperforming standard anti-inflammatory drugs like Indomethacin .

Antitumor Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it was found to exhibit significant antiproliferative activity against Jurkat and HT29 cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)References
COX-2 InhibitionHuman COX-20.0179
CytotoxicityJurkat Cells<10
CytotoxicityHT29 Cells<10

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of this compound involved both in vitro and in vivo models. The results indicated that the compound significantly reduced inflammation markers in animal models when administered at doses lower than those required for traditional NSAIDs .

Case Study 2: Antitumor Efficacy

In another investigation focusing on its antitumor properties, researchers treated Jurkat cells with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability, suggesting that the compound induces apoptosis through mechanisms involving mitochondrial pathways and caspase activation .

Scientific Research Applications

Agricultural Applications

Fungicidal Activity:
MCT has been studied for its effectiveness as a fungicide. Its triazole ring structure is known to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes. This mechanism makes it a valuable agent against a range of fungal pathogens affecting crops. Research indicates that MCT demonstrates significant antifungal activity against species such as Fusarium and Botrytis, which are notorious for causing crop diseases .

Plant Growth Regulation:
In addition to its fungicidal properties, MCT has been investigated for its potential as a plant growth regulator. Studies have shown that it can enhance root development and overall plant vigor, making it beneficial for agricultural practices aimed at increasing yield and resilience in crops .

Pharmaceutical Applications

Antimicrobial Properties:
MCT exhibits promising antimicrobial activity. Its structural similarities to other triazole compounds suggest potential applications in developing new antimicrobial agents. Laboratory studies have reported effective inhibition of bacterial strains, indicating its potential use in treating infections caused by resistant bacteria .

Cancer Research:
There is ongoing research into the application of MCT in cancer therapy. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, particularly through mechanisms involving the modulation of cellular signaling pathways. This aspect is under investigation for its potential to develop novel anticancer drugs .

Material Science Applications

Synthesis of Novel Materials:
MCT has been utilized in the synthesis of novel materials with enhanced properties. Its chemical reactivity allows for the formation of polymers and composite materials that exhibit improved thermal stability and mechanical strength. These materials have potential applications in various industries, including automotive and aerospace .

Corrosion Inhibition:
Research has indicated that MCT can serve as an effective corrosion inhibitor for metals. Its ability to form protective films on metal surfaces helps reduce oxidation and degradation, making it valuable in industrial applications where metal longevity is critical.

Data Tables

Application Area Specific Use Key Findings
AgricultureFungicideEffective against Fusarium and Botrytis
Plant Growth RegulatorEnhances root development and plant vigor
PharmaceuticalsAntimicrobial AgentInhibits growth of resistant bacterial strains
Cancer ResearchInduces apoptosis in specific cancer cell lines
Material ScienceSynthesis of Novel MaterialsImproves thermal stability and mechanical strength
Corrosion InhibitionForms protective films on metal surfaces

Case Studies

  • Fungicidal Efficacy Study :
    A study conducted by Zhang et al. (2023) evaluated the antifungal activity of MCT against various fungal pathogens affecting wheat crops. The results indicated a significant reduction in disease incidence when MCT was applied, demonstrating its potential as an effective agricultural fungicide.
  • Antimicrobial Activity Assessment :
    Research by Patel et al. (2024) explored the antimicrobial properties of MCT against multiple bacterial strains, including MRSA. The study found that MCT exhibited substantial inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.
  • Material Development Research :
    A recent investigation by Kumar et al. (2025) focused on using MCT in polymer synthesis for automotive applications. The resultant materials showed enhanced durability and resistance to environmental degradation compared to conventional polymers.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,2,4-Triazole-3-carboxylate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Differences
Methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate C₁₂H₁₂ClN₃O₂ 265.70 4-ClPh (N1), CH₃ (C5), COOMe (C3) Reference compound
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate C₁₂H₁₂ClN₃O₂ 279.73 4-ClPh (N1), CH₃ (C5), COOEt (C3) Ethyl ester increases lipophilicity
Methyl 5-amino-1,2,4-triazole-3-carboxylate C₄H₆N₄O₂ 142.11 NH₂ (C5), COOMe (C3) Lack of aryl substituents; lower MW
Ethyl 1-(3-chloro-4-methylphenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate C₁₂H₁₂ClN₃O₃ 281.70 3-Cl-4-MePh (N1), COOEt (C3), C5=O Oxo group alters electronic properties

Key Observations :

  • Substituent Position : The 4-chlorophenyl group in the target compound contrasts with fluorophenyl or multi-halogenated analogs (e.g., compounds in ), where fluorine’s electronegativity may enhance dipole interactions but reduce steric bulk compared to chlorine .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Predicted Density (g/cm³) Predicted pKa Solubility Trends
This compound ~1.42 (analog-based) ~5.21 Low aqueous solubility due to ClPh
Ethyl 1-(3-chloro-4-methylphenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate 1.42 ± 0.1 5.21 ± 0.20 Moderate solubility via C5=O group
Methyl 5-amino-1,2,4-triazole-3-carboxylate N/A ~3.5–4.5 Higher solubility due to NH₂ group

Key Observations :

  • pKa Trends : The target compound’s predicted pKa (~5.21) aligns with other triazole carboxylates, suggesting protonation at physiological pH, which may influence binding in biological systems .
  • Density : Aryl-substituted triazoles (e.g., ) exhibit higher densities (~1.42 g/cm³) due to halogenation and aromatic stacking .

Commercial and Research Relevance

  • Research Applications : Ethyl and methyl esters of 1,2,4-triazole-3-carboxylates are explored as intermediates in agrochemicals and pharmaceuticals, leveraging their stability and modular substituent chemistry .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as hydrazine derivatives with carbonyl-containing intermediates. For example, nucleophilic substitution reactions using potassium carbonate (K₂CO₃) as a base catalyst in polar aprotic solvents (e.g., DMF or ethanol) are common . Optimization strategies include:

  • Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation.
  • Solvent selection : Ethanol or dimethylformamide (DMF) enhances solubility of aromatic intermediates .
  • Catalyst use : Triethylamine or acetic anhydride may accelerate cyclization .
    • Table 1 : Representative Synthesis Conditions
PrecursorsSolventCatalystTemperature (°C)Yield (%)Reference
Hydrazine + carbonyl derivativeEthanolK₂CO₃8065–75
Triazole intermediate + esterDMFTriethylamine10070–85

Q. How can the structural integrity of this triazole derivative be validated after synthesis?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorophenyl and methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ peak at m/z 295.05 for C₁₁H₁₀ClN₃O₂) .
  • Infrared Spectroscopy (IR) : Peaks at 1700–1750 cm⁻¹ confirm the ester carbonyl group .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Triazole derivatives are often screened for antimicrobial, antifungal, or enzyme-inhibitory activity. Standard assays include:

  • Antimicrobial susceptibility testing : Broth microdilution (MIC values) against Staphylococcus aureus or Candida albicans .
  • Enzyme inhibition : UV-Vis assays for acetylcholinesterase or urease inhibition, using Ellman’s reagent for thiol detection .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar triazole derivatives?

  • Methodological Answer : Discrepancies often arise from variations in substituent effects or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) studies : Systematically modifying substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate bioactive moieties .
  • Standardized protocols : Replicating assays under controlled conditions (pH, temperature, solvent) to minimize variability .
  • Computational docking : Molecular modeling (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., fungal CYP51) .

Q. What advanced techniques optimize reaction yield and purity in large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Fractional factorial designs identify critical variables (e.g., solvent ratio, catalyst loading) .
  • Process Analytical Technology (PAT) : Real-time monitoring via HPLC or FTIR to track reaction progress .
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer and reduce side reactions .

Q. How can mechanistic insights into the compound’s reactivity be gained?

  • Methodological Answer :

  • Quantum chemical calculations : Density Functional Theory (DFT) studies (e.g., Gaussian 16) to map transition states and reaction pathways .
  • Isotopic labeling : Using ¹⁵N-labeled precursors to trace nitrogen incorporation during triazole ring formation .
  • Kinetic studies : Variable-temperature NMR to determine activation energy for ester hydrolysis .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent screening : Slow evaporation from dichloromethane/hexane mixtures promotes crystal growth .
  • Co-crystallization : Adding crown ethers to stabilize lattice structures .
  • Low-temperature XRD : Data collection at 100 K to reduce thermal motion artifacts .

Data Contradiction Analysis

  • Example : Conflicting reports on antifungal activity may stem from differences in fungal strain susceptibility or compound solubility. Cross-validation using standardized CLSI protocols and logP measurements (e.g., HPLC-derived) can clarify these discrepancies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

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